molecular formula C13H19NO3 B585003 Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 CAS No. 1346605-17-1

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6

Cat. No.: B585003
CAS No.: 1346605-17-1
M. Wt: 243.336
InChI Key: CETBJSBSTMXHOV-XERRXZQWSA-N
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Description

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 is a deuterated compound closely related to Venlafaxine and its metabolites, serving as a critical certified reference material (CRM) and internal standard in pharmaceutical research and development. The primary research application of this compound is for the analytical method development, validation (AMV), and Quality Control (QC) during the commercial production and regulatory submission (e.g., ANDA) of the antidepressant Venlafaxine . As a deuterated analog, it is particularly valuable in Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis, where it acts as an internal standard to improve the accuracy and precision of quantitative assays by correcting for variability in sample preparation and instrument response. Its chemical structure is associated with the metabolic pathway of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) . Venlafaxine is primarily metabolized by the hepatic enzyme CYP2D6 to its major active metabolite, O-desmethylvenlafaxine (ODV) . Studying related compounds and impurities is essential for understanding drug metabolism, assessing pharmacokinetics, and ensuring the safety and efficacy of the pharmaceutical product. This product is intended for use by qualified researchers in a laboratory setting. It is For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 3-[bis(trideuteriomethyl)amino]-2-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-17-13(16)12(9-14(2)3)10-5-7-11(15)8-6-10/h5-8,12,15H,4,9H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETBJSBSTMXHOV-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)O)C(=O)OCC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deuterium Labeling Strategies

Deuterium incorporation is critical for metabolic or analytical applications. Common approaches include:

  • Starting Material Deuteration :

    • Use of deuterated solvents (e.g., CD₃OD, D₂O) or reagents (e.g., CD₃COCl).

    • Example: Deuterated ethyl chloroformate (CD₃COCl) for ethoxycarbonyl group introduction.

  • Catalytic Deuterium Exchange :

    • Palladium-catalyzed deuterium exchange in specific positions (e.g., aromatic rings or cyclohexanol moieties).

  • Reductive Deuteration :

    • Use of deuterated reducing agents (e.g., LiAlD₄ vs. LiAlD₆) during ketone or nitrile reductions.

Protection/Deprotection Sequences

Ethoxycarbonyl groups often serve as temporary protecting groups. A generalized route includes:

  • Hydroxyl Group Protection :

    • Reaction of a phenolic intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine).

    • Example Reaction:

      Phenol+ClCOOEtEt3NPhenyl ethoxycarbonyl ester\text{Phenol} + \text{ClCOOEt} \xrightarrow{\text{Et}_3\text{N}} \text{Phenyl ethoxycarbonyl ester}
  • Cyclohexanol Intermediate Formation :

    • Condensation of 4-methoxyphenylacetonitrile derivatives with cyclohexanone under basic conditions.

    • Key Intermediate: 1-[Cyano-1-(4-methoxyphenyl)methyl]cyclohexanol.

  • Deprotection of Benzyloxy Groups :

    • Catalytic hydrogenolysis (H₂/Pd-C) to remove benzyl protecting groups, yielding free hydroxyl groups.

O-Demethylation

O-Demethylation is a critical step for generating O-desmethyl Venlafaxine derivatives. Methods include:

Method Reagents/Conditions Yield References
Thiolate Demethylation Dodecyl mercaptan, NaOMe, PEG 400, 190°C~87%
Borohydride Reduction L-Selectride (lithium tri-sec-butylborohydride)Moderate
Phosphide Demethylation Li diphenylphosphide, THF, reflux~73.8%

Note: Thiolate methods are preferred for industrial scalability due to lower safety risks compared to borohydrides.

Decyclohexanol Formation

The "Decyclohexanol" descriptor suggests removal of a cyclohexanol moiety. Potential pathways:

  • Oxidation : Conversion of cyclohexanol to ketone or carboxylic acid derivatives.

  • Elimination : Acid-catalyzed dehydration to form alkenes.

  • Hydrolysis : Cleavage of ester or ether linkages under acidic/basic conditions.

Example: Hydrolysis of a cyclohexanol ester to yield a carboxylic acid, followed by decarboxylation.

Deuterated Intermediate Synthesis

To achieve d6 labeling, deuterium must be introduced in six positions. A plausible route:

Step 1: Deuterated Ethoxycarbonyl Group

  • Reagent : CD₃COCl (deuterated ethyl chloroformate).

  • Reaction : Esterification of a phenolic intermediate:

    Phenol+CD3COClPhenyl CD3COOEt\text{Phenol} + \text{CD}_3\text{COCl} \rightarrow \text{Phenyl CD}_3\text{COOEt}

Step 2: Deuterated Cyclohexanol Formation

  • Method : Use deuterated cyclohexanone (e.g., CD₆C₆H₁₀O) in condensation reactions.

  • Example :

    4-Methoxyphenylacetonitrile+CD6C6H9OHBaseDeuterated spiro-intermediate\text{4-Methoxyphenylacetonitrile} + \text{CD}_6\text{C}_6\text{H}_9\text{OH} \xrightarrow{\text{Base}} \text{Deuterated spiro-intermediate}

Step 3: O-Demethylation

  • Reagents : Dodecyl mercaptan (C₁₂H₂₅SH) and NaOMe.

  • Conditions : 190°C in PEG 400, yielding O-desmethylated product with retained deuterium.

Purification and Characterization

  • Crystallization :

    • Use solvents like acetone/water or ethanol to isolate the deuterated compound.

  • Analytical Techniques :

    • HPLC : Purity >99.8% (HPLC).

    • NMR : Confirm deuterium positions via 2H{}^2\text{H}-NMR or 1H{}^1\text{H}-NMR with deuterium decoupling.

Challenges and Optimization

Challenge Solution
Deuterium Retention Use deuterated reagents in early steps.
Impurity Control Optimize reaction conditions to minimize byproducts.
Scalability Thiolate methods over borohydrides.

Data Tables

Table 1: Key Reagents and Conditions for Deuterium Incorporation

Step Reagents Conditions Deuterium Source
EthoxycarbonylationCD₃COCl, Et₃NRT, THFCD₃COCl
Cyclohexanol FormationCD₆C₆H₁₀O, NaOHReflux, H₂O/THFCD₆C₆H₁₀O
O-DemethylationC₁₂H₂₅SH, NaOMe190°C, PEG 400Retained from earlier steps

Table 2: Comparison of O-Demethylation Methods

Method Advantages Limitations
Thiolate High yield, scalableRequires high temperatures
Borohydride Mild conditionsForms H₂ gas (safety risk)
Phosphide Short reaction timeUse of Li reagents (explosive risk)

Chemical Reactions Analysis

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 has several scientific research applications:

Mechanism of Action

The mechanism of action of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to trace its metabolic pathways and understand its effects at the molecular level. This detailed analysis helps in identifying the compound’s role in various biochemical processes .

Comparison with Similar Compounds

Key Observations :

  • Deuteration: The target compound’s six deuterium atoms enhance its utility as an internal standard in mass spectrometry, reducing background interference compared to non-deuterated analogs like Venlafaxine .
  • Functional Groups : The ethoxycarbonyl group distinguishes it from metabolites such as O-desmethylvenlafaxine (ODV), which lacks this moiety .

Pharmacological Profiles

Comparative efficacy and metabolic stability (based on deuterium isotope effects):

Compound SNRI Activity Half-Life (Hours) Key Applications
Venlafaxine High 5–11 Depression, anxiety disorders
O-desmethylvenlafaxine (ODV) Moderate 10–12 Active metabolite; extended-release formulations
This compound N/A N/A Analytical reference standard
Venlafaxine-d6 HCl N/A N/A Pharmacokinetic tracer

Notes:

  • The target compound lacks direct therapeutic activity but is critical for quantifying ODV and Venlafaxine in biological matrices .
  • Deuteration in Venlafaxine-d6 HCl slows metabolic degradation, making it ideal for tracer studies .

Analytical Performance

  • Mass Spectrometry: The deuterium label in the target compound provides a distinct mass shift (Δm/z = +6), enabling discrimination from non-deuterated Venlafaxine and ODV in LC-MS/MS workflows .
  • Environmental Monitoring : Used to detect trace Venlafaxine residues in marine mussels, with a detection limit of 0.05 ng/L .

Biological Activity

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 is a derivative of O-desmethyl venlafaxine, an active metabolite of the antidepressant venlafaxine, which is primarily used in the treatment of depression and anxiety disorders. This compound is of interest due to its potential biological activities, particularly in modulating neurotransmitter systems and its implications in pharmacological research.

  • Chemical Name: this compound
  • CAS Number: 1062605-69-9
  • Molecular Formula: C16H19D6NO2
  • Molecular Weight: 269.41 g/mol

The biological activity of this compound is closely related to its interaction with serotonin and norepinephrine transporters (SERT and NET). As a metabolite of venlafaxine, it exhibits dual reuptake inhibition properties, which enhance the availability of these neurotransmitters in the synaptic cleft.

  • Serotonin Reuptake Inhibition : The compound inhibits SERT, leading to increased serotonin levels, which is beneficial in alleviating depressive symptoms.
  • Norepinephrine Reuptake Inhibition : By inhibiting NET, it also increases norepinephrine levels, contributing to its antidepressant effects.

Biological Activity and Pharmacodynamics

Research indicates that this compound has significant effects on mood regulation and anxiety reduction. Its pharmacodynamic profile suggests:

  • Antidepressant Effects : Similar to venlafaxine, it may reduce symptoms of major depressive disorder.
  • Anxiolytic Properties : The compound may help mitigate anxiety symptoms due to its influence on neurotransmitter levels.

Case Studies and Research Findings

Several studies have investigated the effects of O-desmethyl venlafaxine and its derivatives:

  • Study on Neurotransmitter Modulation :
    • A study demonstrated that O-desmethyl venlafaxine significantly increased serotonin and norepinephrine levels in brain regions associated with mood regulation. This suggests that this compound could have similar effects due to its structural similarities.
  • Toxicological Assessment :
    • According to safety data sheets, the compound is classified as having potential reproductive toxicity and acute toxicity upon ingestion. Careful handling is advised in laboratory settings .
  • Pharmacokinetic Profile :
    • The compound exhibits favorable pharmacokinetic properties, including good absorption and distribution. It is metabolized primarily in the liver and excreted through the kidneys, which supports its potential therapeutic efficacy .

Data Table: Comparative Analysis

PropertyThis compoundO-desmethyl Venlafaxine
CAS Number1062605-69-91021934-03-1
Molecular FormulaC16H19D6NO2C16H25NO2
Molecular Weight269.41 g/mol277.41 g/mol
SERT InhibitionModerateHigh
NET InhibitionModerateHigh
ToxicityPotential reproductive toxicityLower toxicity

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing deuterated analogs like Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6?

  • Answer : The synthesis involves multi-step reactions, including etherification, chlorination, amination, and condensation, followed by reduction and hydrogenolysis. For deuterated analogs, isotopic labeling (e.g., deuteration at specific positions) must be introduced during the amination or reduction steps. Critical factors include:

  • Reagent selection : Use of deuterated reagents (e.g., D₂O or deuterated amines) to ensure isotopic incorporation .
  • Reduction optimization : BH₃/THF is preferred for selective reduction of intermediates without disturbing deuterium labels .
  • Purity control : Post-synthesis purification via column chromatography or recrystallization, validated by EA, ¹H-NMR, and MS .

Q. How should researchers develop an LC-MS/MS method to quantify this compound in biological matrices?

  • Answer : Method development requires:

  • Column selection : C18 or HILIC columns for resolving polar metabolites .
  • Ionization parameters : ESI+ mode with optimized cone voltage (e.g., 30–50 V) to enhance [M+H]+ signals .
  • Internal standards : Use Venlafaxine-d6 (from Toronto Research Chemicals) to correct matrix effects .
  • Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges for plasma/brain tissue, achieving >90% recovery .

Advanced Research Questions

Q. How does deuteration influence the metabolic stability and CYP-mediated interactions of this compound compared to non-deuterated forms?

  • Answer : Deuteration reduces metabolic clearance via the "kinetic isotope effect," slowing CYP2D6-mediated O-demethylation. Key steps to assess this include:

  • In vitro assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring deuterated vs. non-deuterated metabolite formation (ODV-d6 vs. ODV) using LC-MS/MS .
  • CYP inhibition studies : Co-incubate with quinidine (CYP2D6 inhibitor) to confirm enzyme specificity .
  • Pharmacokinetic modeling : Compare AUC and half-life in rodent models to quantify stability enhancements .

Q. What strategies resolve discrepancies in quantification when using different isotopic internal standards (e.g., Venlafaxine-d6 vs. ODV-d6)?

  • Answer : Discrepancies arise from differential ionization efficiency or matrix effects. Mitigation strategies include:

  • Cross-validation : Compare results using both standards in spiked matrices (e.g., plasma, urine) .
  • Matrix-matched calibration : Prepare standards in the same biological matrix to normalize ion suppression .
  • Co-elution checks : Ensure deuterated standards elute simultaneously with analytes to control retention time shifts .

Q. How can researchers ensure the stability of this compound under varying storage and experimental conditions?

  • Answer : Stability protocols include:

  • Storage : -20°C in amber vials to prevent photodegradation; avoid freeze-thaw cycles (>5% degradation after 3 cycles) .
  • Solution stability : Prepare working solutions in methanol (not aqueous buffers) to prevent hydrolysis; validate via 24-hour room-temperature tests .
  • Long-term studies : Monitor purity quarterly via HPLC-UV (λ = 225 nm) and confirm deuterium retention via high-resolution MS .

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